(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione
Description
The compound (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione (CAS: 845653-70-5) is a structurally complex molecule with a molecular formula of C24H16FN3O5S2 and a molecular weight of 509.5293 g/mol . It features a pyrrolidine-2,3-dione core substituted with a 1,3,4-thiadiazole ring, a 4-fluorobenzylsulfanyl group, a furan-2-yl(hydroxy)methylidene moiety, and a 4-hydroxyphenyl group.
The 1,3,4-thiadiazole moiety is notable for its role in medicinal chemistry, often contributing to antimicrobial, anticancer, and enzyme inhibitory activities . The pyrrolidine-2,3-dione scaffold is associated with diverse bioactivities, including kinase inhibition and anti-inflammatory effects . The presence of fluorine and hydroxyl groups may enhance metabolic stability and target binding via hydrogen-bonding interactions .
Properties
Molecular Formula |
C24H16FN3O5S2 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H16FN3O5S2/c25-15-7-3-13(4-8-15)12-34-24-27-26-23(35-24)28-19(14-5-9-16(29)10-6-14)18(21(31)22(28)32)20(30)17-2-1-11-33-17/h1-11,19,29,31H,12H2 |
InChI Key |
OCVSHOGNUFZFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)C4=NN=C(S4)SCC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorobenzyl group, and the construction of the pyrrolidine-2,3-dione core. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of nitro groups would yield amines.
Scientific Research Applications
Antimicrobial Activity
The thiadiazole moiety present in the compound has been linked to significant antimicrobial properties. Research indicates that derivatives containing thiadiazole rings exhibit potent activity against a variety of bacterial strains. In particular, studies have highlighted the effectiveness of thiadiazole-containing compounds against pathogens such as Staphylococcus aureus and Escherichia coli.
Key Findings:
- A study demonstrated that thiadiazole derivatives showed promising inhibition against bacterial growth with minimum inhibitory concentrations (MIC) often lower than those of standard antibiotics .
- The compound's structure allows for interaction with bacterial enzymes, disrupting their function and leading to cell death .
Anticancer Properties
The incorporation of various functional groups within the compound enhances its potential as an anticancer agent. The furan and pyrrolidine components are known to play significant roles in cancer cell inhibition.
Research Insights:
- Thiadiazole derivatives have been evaluated for their cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. One study reported that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil.
- The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties, which are particularly relevant for treating epilepsy. The presence of the thiadiazole ring is critical for enhancing anticonvulsant activity.
Experimental Evidence:
- In vivo studies utilizing animal models have shown that certain derivatives possess strong anticonvulsant effects in tests such as the maximal electroshock seizure (MES) test and pentylenetetrazol (PTZ) seizure models .
- The structure–activity relationship (SAR) analyses indicate that modifications on the phenyl ring can significantly affect anticonvulsant potency, with specific substitutions leading to improved efficacy .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs:
Structural and Functional Insights:
Core Scaffold: The target compound shares a pyrrolidine-2,3-dione core with analogs in and , a feature linked to kinase inhibition and anti-inflammatory effects .
Substituent Effects :
- The 4-fluorobenzylsulfanyl group in the target may enhance lipophilicity and metabolic stability compared to the pyridin-3-ylmethyl group in .
- The furan-2-yl(hydroxy)methylidene substituent introduces hydrogen-bonding capacity absent in the chlorophenyl or methylphenyl groups of and , possibly improving target affinity .
Molecular Weight and Solubility :
- The target’s higher molecular weight (509.53 g/mol ) compared to (402.42 g/mol ) suggests reduced solubility, which may limit bioavailability without formulation optimization .
Research Findings and Implications
Pharmacological Potential:
- Antimicrobial Activity : Thiadiazole derivatives, such as those in , exhibit broad-spectrum antimicrobial activity. The target’s 1,3,4-thiadiazole moiety may confer similar properties, though direct evidence is lacking .
- Enzyme Inhibition : Pyrrolidine-2,3-dione derivatives inhibit enzymes like COX-2 and kinases; the target’s hydroxyl and fluorobenzyl groups may optimize such interactions .
Biological Activity
The compound (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione represents a novel structure within the pyrrolidine-2,3-dione class of compounds. This class has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound’s structure features several key functional groups:
- Pyrrolidine-2,3-dione core : Known for its biological activity.
- Thiadiazole moiety : Associated with antimicrobial and anticancer effects.
- Furan and hydroxyphenyl substituents : These groups may enhance biological interactions.
Antibacterial Activity
Research indicates that compounds containing the pyrrolidine-2,3-dione scaffold exhibit significant antibacterial properties. A study identified these compounds as potential inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a major pathogen in multidrug-resistant infections. The optimized derivatives showed inhibition rates between 60% to 100% at concentrations of 100 µM, demonstrating their potential as antibacterial agents against resistant strains .
Anticancer Potential
The thiadiazole component has been linked to anticancer properties. Thiadiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In particular, studies suggest that modifications to the thiadiazole ring can enhance its reactivity and biological activity against cancer cells . The specific compound under review may share these properties due to its structural similarities with other active thiadiazole derivatives.
The proposed mechanism of action for the antibacterial activity involves the inhibition of PBP3, which is crucial for bacterial cell wall synthesis. The presence of the hydroxyl group in the pyrrolidine core is believed to be essential for this interaction . Additionally, molecular docking studies suggest that the thiadiazole moiety interacts with key active sites in target proteins, further supporting its role as an inhibitor .
Case Studies
Several studies have evaluated related compounds and their biological activities:
| Study | Compound | Activity | IC50/Effectiveness |
|---|---|---|---|
| Study 1 | Pyrrolidine-2,3-dione derivatives | Antibacterial against P. aeruginosa | 100 µM inhibition rate |
| Study 2 | Thiadiazole derivatives | Anticancer | Significant inhibition in cell proliferation |
| Study 3 | 1,3,4-Thiadiazole derivatives | Antimicrobial | Effective against multiple bacterial strains |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to both the pyrrolidine and thiadiazole rings can significantly influence biological activity. For instance:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
Answer: The compound’s core structure suggests a multi-step synthesis involving thiadiazole and pyrrolidine-2,3-dione moieties. A validated approach for analogous thiadiazol-2-yl derivatives involves:
- Step 1 : Condensation of thiosemicarbazide with chloroacetic acid in a DMF-acetic acid mixture under reflux (2–4 hours).
- Step 2 : Recrystallization from DMF-ethanol to isolate intermediates (e.g., thiazolidinones) with >95% purity .
- Purity Optimization : Use sodium acetate (0.02 mol) as a catalyst to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What spectroscopic methods are critical for initial structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR to verify substituents (e.g., 4-fluorobenzyl sulfanyl group at δ 7.2–7.4 ppm for aromatic protons; furan-2-yl methylidene at δ 6.3–6.5 ppm) .
- IR : Confirm carbonyl stretches (pyrrolidine-2,3-dione C=O at ~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₇F N₂O₄S₂: 492.05) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry and conformation?
Answer: Single-crystal X-ray analysis (e.g., Bruker APEX-II diffractometer, Mo-Kα radiation) provides:
- Bond Lengths/Angles : Confirm Z/E configuration of the furan-2-yl(hydroxy)methylidene group (mean C–C bond length: 1.48 Å for E-configuration) .
- Torsion Angles : Validate spatial arrangement of the 4-hydroxyphenyl group (torsion angle ~15° for planar alignment) .
- Data Interpretation : Use SHELXTL for refinement (R factor <0.04) and Mercury 4.0 for 3D visualization .
Q. What strategies address contradictory biological activity data in pharmacological assays?
Answer: If inconsistent results arise (e.g., variable IC₅₀ values in antimicrobial assays):
- Control Variables : Standardize assay conditions (pH 7.4, 37°C) and solvent (DMSO <0.1% v/v) to avoid false negatives .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with triplicate measurements.
- Mechanistic Studies : Pair biological assays with molecular docking (AutoDock Vina) to validate binding to targets like bacterial dihydrofolate reductase .
Q. How can computational methods complement experimental data in studying reactivity?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfur in thiadiazole ring for nucleophilic substitution) .
- MD Simulations : Simulate solvation dynamics (water, 100 ns) to assess stability of the 4-hydroxyphenyl group in aqueous media .
- SAR Analysis : Correlate substituent electronegativity (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) with bioactivity using Hansch linear free-energy models .
Data Analysis and Validation
Q. How should researchers resolve discrepancies in spectral data during characterization?
Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (ChemDraw or ACD/Labs) to identify misassignments .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish furan protons from aromatic thiadiazole protons) .
- Crystallographic Validation : If NMR ambiguities persist, prioritize single-crystal X-ray data for definitive structural confirmation .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Source |
|---|---|---|
| Space Group | P 1 | |
| R Factor | 0.038 | |
| Mean C–C Bond Length | 1.48 Å | |
| Torsion Angle (C5–C6) | 14.8° |
Q. Table 2. Optimized Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | DMF, AcOH, NaOAc | Reflux | 2 h | 78% |
| 2 | DMF-EtOH recrystallization | 25°C | 12 h | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
